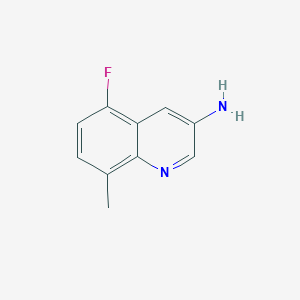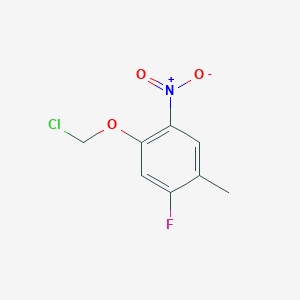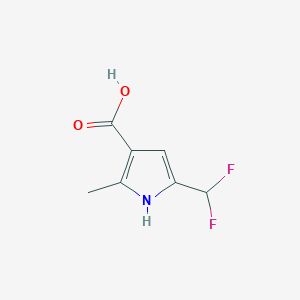
tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate is a synthetic organic compound with a molecular formula of C₁₃H₁₉N₃O₅ and a molecular weight of 297.31 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a nitro group, an oxan-4-yl group, and a tert-butyl ester group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Méthodes De Préparation
The synthesis of tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Oxan-4-yl group introduction: This step involves the reaction of the pyrazole derivative with an appropriate oxan-4-yl halide under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Analyse Des Réactions Chimiques
tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The oxan-4-yl group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with a strong nucleophile like sodium hydride can lead to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Applications De Recherche Scientifique
tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
tert-Butyl 5-nitro-1-(phenyl)-1H-pyrazole-3-carboxylate: This compound has a phenyl group instead of an oxan-4-yl group, which may result in different biological activities and chemical reactivity.
tert-Butyl 5-nitro-1-(methyl)-1H-pyrazole-3-carboxylate: The presence of a methyl group instead of an oxan-4-yl group can significantly alter the compound’s properties.
tert-Butyl 5-nitro-1-(ethyl)-1H-pyrazole-3-carboxylate: Similar to the methyl derivative, the ethyl group can influence the compound’s reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H19N3O5 |
|---|---|
Poids moléculaire |
297.31 g/mol |
Nom IUPAC |
tert-butyl 5-nitro-1-(oxan-4-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H19N3O5/c1-13(2,3)21-12(17)10-8-11(16(18)19)15(14-10)9-4-6-20-7-5-9/h8-9H,4-7H2,1-3H3 |
Clé InChI |
MWWPEYZCMMKBPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=NN(C(=C1)[N+](=O)[O-])C2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13196281.png)





![7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13196313.png)
![1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride](/img/structure/B13196318.png)

![4-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13196334.png)

![5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13196340.png)


